ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Description
Synthesis Analysis
The synthesis of ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves specific chemical reactions. One notable precursor is methyl phenylacetate , which serves as a starting material. By treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of base, methyl phenyldiazoacetate (a precursor to cyclopropanation agents) can be obtained .
Molecular Structure Analysis
The molecular formula indicates that the compound contains a purine-based core with additional functional groups. The structural formula reveals the arrangement of atoms, including the ester group (acetate) and the dimethylamino moiety. The hexahydropyrimido ring system contributes to its overall structure .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate' involves the condensation of 4-methylbenzoyl chloride with 2-amino-6-methyl-7,8-dihydro-9H-purine-9-one to form 1-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)ethanone, which is then reacted with ethyl acetate in the presence of a base to yield the final product.", "Starting Materials": [ "4-methylbenzoyl chloride", "2-amino-6-methyl-7,8-dihydro-9H-purine-9-one", "ethyl acetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: 4-methylbenzoyl chloride is reacted with 2-amino-6-methyl-7,8-dihydro-9H-purine-9-one in the presence of a base to form 1-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)ethanone.", "Step 2: 1-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)ethanone is then reacted with ethyl acetate in the presence of a base to yield the final product, ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |
CAS RN |
845903-38-0 |
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.462 |
IUPAC Name |
ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(10-14(3)11-25(17)20)15-8-6-13(2)7-9-15/h6-9,14H,5,10-12H2,1-4H3 |
InChI Key |
KEBKPJXYBLAISC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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